2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
This compound belongs to the benzothiadiazine sulfonamide class, characterized by a 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl core linked via a sulfanyl bridge to an N-(4-methylphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-11-6-8-12(9-7-11)17-15(20)10-23-16-18-13-4-2-3-5-14(13)24(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDDKCSKWIJXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine and sulfur-containing reagents under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiadiazine derivative with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Substituted benzothiadiazine derivatives with various functional groups.
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as antihypertensive, antidiabetic, and neuroprotective effects.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or ion channel blocker, depending on its structure and functional groups. The benzothiadiazine ring system is known to interact with various biological targets, leading to its diverse pharmacological activities.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in ) enhance metabolic stability and membrane permeability.
- Aromatic extensions (e.g., phenoxyphenyl in ) improve binding affinity to hydrophobic pockets in target proteins.
- Alkyl chains (e.g., 3-phenylpropyl in ) may reduce crystallinity, enhancing solubility.
Biological Activity
The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a member of the benzothiadiazine family, known for its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiadiazine ring with a sulfanyl group and an acetamide moiety. The structural formula can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is believed to act primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It can modulate receptors that are crucial for cellular signaling pathways, potentially affecting neurotransmitter release and ion channel activity.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize the potential activities of this compound based on existing literature.
Antimicrobial Activity
Benzothiadiazine derivatives have shown promising antimicrobial properties. Preliminary studies suggest that this compound may possess significant activity against various bacterial strains and fungi. For instance:
- Case Study : A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 10–50 µg/mL.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has indicated that benzothiadiazine derivatives can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : In vitro studies have shown that these compounds can halt the cell cycle in the G2/M phase.
Antidiabetic Effects
Some derivatives have been explored for their antidiabetic potential by enhancing insulin sensitivity and reducing blood glucose levels.
Research Findings
A review of literature reveals several studies focusing on the biological activities of benzothiadiazine derivatives:
Q & A
Q. What are the recommended methodologies for synthesizing 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide?
- Methodological Answer : Synthesis typically involves coupling reactions between the benzothiadiazine sulfonyl chloride derivative and the acetamide precursor. For example, a carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane or THF under inert conditions is common. Purification via column chromatography or recrystallization (e.g., using methylene chloride) is critical to achieve >95% purity .
- Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to minimize byproducts (e.g., unreacted sulfonyl chloride).
Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 298 K with Mo/Kα radiation (λ = 0.71073 Å) is typical. Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve hydrogen bonding networks and torsional angles. For example, hydrogen bonds like N–H⋯O can stabilize dimeric forms (R₂²(10) motifs), as observed in related acetamide derivatives .
- Key Considerations :
- Validate thermal displacement parameters (Ueq) to confirm structural rigidity.
- Cross-check with DFT calculations for conformational stability .
Q. What safety protocols are essential when handling sulfanyl-acetamide derivatives?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure. In case of inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Neutralize with 10% NaOH before incineration to minimize sulfur oxide emissions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., E. coli MIC assays vs. mammalian cytotoxicity tests) and control for batch-to-batch compound variability .
- Structural Confounders : Analyze conformational flexibility (e.g., dihedral angles between the benzothiadiazine and acetamide moieties) using SCXRD. For example, dihedral angles >50° may reduce membrane permeability, explaining lower activity in certain assays .
- Key Considerations :
- Use molecular dynamics simulations to correlate conformational dynamics with activity .
Q. What experimental design strategies optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Functional Group Variation : Systematically modify the sulfanyl linker (e.g., replace with oxadiazole) or the 4-methylphenyl group (e.g., halogen substitution) to assess electronic effects.
- High-Throughput Screening : Employ fragment-based libraries to identify co-crystallization partners (e.g., protein targets like PRMT5 adaptors) .
- Key Considerations :
- Pair SAR with computational docking (e.g., AutoDock Vina) to prioritize synthetic targets .
Q. How can computational modeling predict metabolic stability or toxicity of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and CYP450 inhibition. For sulfanyl-acetamides, high logP (>3.5) may correlate with hepatotoxicity.
- Metabolite Identification : Simulate phase I/II metabolism (e.g., sulfoxide formation via CYP3A4) using Schrödinger’s BioLuminate .
- Key Considerations :
- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .
Notes
- Contradictory Data Mitigation : Cross-validate SCXRD results with spectroscopic data (e.g., NOESY for solution-state conformation) .
- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo testing; avoid non-compliant vendors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
